4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
描述
Chemical Identity and Nomenclature
The systematic IUPAC name 4-(triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide delineates its molecular structure with precision. The root name triazolo[4,3-b]pyridazine specifies a bicyclic system where a triazole ring (positions 1, 2, 4) is fused to a pyridazine moiety at positions 4 and 3-b. The prefix 6-yl indicates substitution at the sixth position of this fused system, which is occupied by a piperazine group. The N-(3-chlorophenyl)carboxamide substituent arises from the piperazine’s nitrogen, forming a secondary amide linkage to a meta-chlorinated benzene ring.
Alternative nomenclature may describe the compound as a 6-piperazinyl-triazolo-pyridazine derivative with a 3-chlorophenylcarboxamide functionalization. While no CAS registry number is explicitly listed in available sources, structurally analogous compounds such as 6-(piperazin-1-yl)-triazolo[4,3-b]pyridazine (CAS 818-333-2) follow similar naming conventions, differing primarily in the absence of the aryl carboxamide group. The molecular formula can be inferred as C₁₇H₁₈ClN₇O, accounting for the triazolo-pyridazine core (C₅H₄N₄), piperazine (C₄H₁₀N₂), and 3-chlorophenylcarboxamide (C₇H₅ClNO).
Historical Development in Heterocyclic Chemistry
The synthesis of triazolo-pyridazine derivatives emerged prominently in the late 20th century as part of efforts to expand the utility of nitrogen-rich heterocycles. Early work focused on triazolo[4,3-b]pyridazine scaffolds due to their resemblance to purine analogs, with initial synthetic routes involving cyclocondensation of hydrazine derivatives with pyridazine precursors. The introduction of piperazine moieties, as seen in the target compound, gained traction in the 1990s following discoveries that piperazine’s conformational flexibility enhanced binding interactions in neurotransmitter receptors.
A pivotal advancement occurred with the development of N-arylpiperazine-carboxamide derivatives, exemplified by Trazodone’s structural analogs, which demonstrated the pharmacological relevance of combining aryl carboxamides with piperazine. Parallel innovations in triazolo-pyridazine functionalization, such as the 7-(2-chlorophenyl)-3-methyl derivative (CAS 52605-52-4), highlighted the role of halogenated aryl groups in modulating electronic properties. These historical milestones established the foundational chemistry required to synthesize the title compound through sequential nucleophilic substitutions and carboxamide couplings.
Structural Classification Within Triazolo-Pyridazine Derivatives
The compound belongs to the 6-substituted triazolo[4,3-b]pyridazine subclass, distinguished by substituents at the sixth position of the fused bicyclic system. This position’s reactivity allows for diverse functionalization, with the piperazine-carboxamide group representing a pharmacologically privileged motif. Comparative analysis with related structures reveals key classificatory features:
The title compound’s uniqueness arises from merging a 6-piperazinyl-triazolo-pyridazine core with an N-(3-chlorophenyl)carboxamide group. This architecture positions it within a niche of triazolo-pyridazines engineered for enhanced hydrogen-bonding capacity and π-π stacking interactions, traits critical for molecular recognition in biological systems. The chloro substituent’s meta orientation on the phenyl ring further differentiates it from ortho- and para-substituted analogs, influencing both steric bulk and electronic distribution.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-2-1-3-13(10-12)19-16(25)23-8-6-22(7-9-23)15-5-4-14-20-18-11-24(14)21-15/h1-5,10-11H,6-9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZEPWVQWKASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure includes a piperazine ring linked to a triazolo-pyridazine moiety, which is crucial for its biological activity.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action is believed to involve modulation of specific pathways that regulate cell growth and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of Aurora kinases A and B, which are critical for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial and antifungal properties. These effects may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Neuropharmacological Effects
Some investigations have suggested that the compound may exhibit neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. The interaction with neurotransmitter systems such as serotonin and dopamine is under exploration, with initial findings indicating a promising profile for mood regulation .
Case Studies
科学研究应用
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects against several cancer cell lines:
- A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM
These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, potentially through kinase inhibition pathways relevant to cancer progression .
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activities. Similar derivatives have shown efficacy against various bacterial and fungal strains, indicating that modifications to the triazole-pyridazine framework could enhance these properties .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions requiring specific conditions to ensure high yields and purity. Variants of this compound have been synthesized to explore structure-activity relationships further, enhancing understanding of its pharmacological potential .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Triazolopyridazine Derivatives
The primary structural variations among analogs involve substitutions on the phenyl ring, piperazine linker, or triazolopyridazine core. Key examples include:
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl variant (target compound) shows stronger BRD4 binding compared to its 4-chlorophenyl analog, likely due to steric and electronic effects .
- Methyl/Acetamide Modifications : Methyl groups on the triazolopyridazine core (e.g., C1632 in ) enhance metabolic stability, while acetamide side chains improve solubility .
- Bivalent Structures : Compounds like AZD5153 demonstrate dual bromodomain inhibition via extended linker regions, a feature absent in the target compound .
Pharmacological Activity Comparison
- BRD4 Inhibition : The target compound binds to BRD4’s acetyl-lysine recognition site with a binding mode similar to AZD5153 but lacks the latter’s bivalent structure, resulting in lower potency .
- Antimicrobial Activity : Derivatives with sulfonamide or benzyl groups (e.g., ) show moderate antimicrobial activity, whereas the target compound’s activity in this domain remains unstudied .
Analytical Data
Clinical and Preclinical Relevance
- Neurological Applications : Triazolopyridazine analogs with anxiolytic properties (e.g., ’s US4654343A) highlight the scaffold’s versatility, but the target compound lacks reported neuroactivity .
常见问题
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization to form the triazolopyridazine core, followed by coupling with the piperazine-carboxamide moiety. Key steps include:
- Cyclization: Hydrazine derivatives and aldehydes/ketones react under controlled pH and temperature (e.g., 60–80°C in ethanol) to form the triazole ring .
- Coupling: The piperazine-carboxamide group is introduced via nucleophilic substitution or amide bond formation, often using dichloromethane or toluene as solvents and bases like triethylamine .
- Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .
Optimization: Temperature control (±2°C), solvent polarity adjustments, and catalyst screening (e.g., palladium for cross-coupling) improve yields .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine; piperazine protons at δ 3.1–3.8 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion at m/z 413.12 for C18H16ClN7O) .
- X-ray Crystallography (if available): Resolves bond angles and stereochemistry of the piperazine and triazole rings .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
SAR studies focus on substituent effects:
- Triazolopyridazine Core: Modifications at position 3 (e.g., trifluoromethyl vs. methyl) alter binding to kinase ATP pockets. Docking simulations (AutoDock Vina) predict binding affinities .
- Piperazine-Carboxamide Linker: Bulky groups (e.g., 3-chlorophenyl) enhance hydrophobic interactions, while polar groups improve solubility. Comparative IC50 assays against kinase panels (e.g., p38 MAPK, TAK1) quantify selectivity .
- Case Study: Replacing 3-chlorophenyl with 4-fluorophenyl reduced anticancer activity by 40%, highlighting the chloro group’s role in target engagement .
Advanced: How can contradictory data on anticancer efficacy across cell lines be resolved?
Methodological Answer:
Contradictions often arise from:
- Cell Line Variability: Test in isogenic pairs (e.g., wild-type vs. p53-mutant) to isolate genetic factors. For example, reduced efficacy in p53-null lines suggests a p53-dependent mechanism .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in viability assays) to minimize artifacts. Replicate studies in 3D spheroid models for physiological relevance .
- Metabolic Stability: LC-MS/MS quantifies intracellular compound levels; low accumulation in resistant lines may explain discordance .
Basic: What are recommended safety protocols for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during weighing/synthesis to avoid inhalation .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carboxamide group .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?
Methodological Answer:
- Salt Formation: Dihydrochloride salts (e.g., as in structurally similar piperazine derivatives) enhance aqueous solubility .
- Prodrug Design: Esterification of the carboxamide group improves membrane permeability, with enzymatic cleavage in vivo .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase circulation half-life; monitor via HPLC .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Antiproliferative Assays: MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, A549) with IC50 determination .
- Kinase Profiling: Radiolabeled ATP-binding assays (e.g., SelectScreen® Kinase Panel) identify off-target effects .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining confirms mechanism of action .
Advanced: How can computational modeling guide the design of analogs with higher potency?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with Aurora A kinase) to optimize binding poses .
- QSAR Models: Train algorithms on datasets of IC50 values and substituent descriptors (e.g., LogP, polar surface area) to predict novel analogs .
- ADMET Prediction: SwissADME or ADMETLab2.0 forecasts toxicity risks (e.g., hERG inhibition) before synthesis .
Basic: What are common impurities during synthesis, and how are they controlled?
Methodological Answer:
- Byproducts: Unreacted triazolopyridazine intermediates or hydrolyzed carboxamide. Monitor via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .
- Control Strategies: Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Limit ≤0.15% per ICH guidelines .
Advanced: What techniques validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation to confirm compound binding to kinases .
- Immunoblotting: Detect phosphorylation changes in downstream targets (e.g., ERK1/2 for MAPK inhibitors) .
- Click Chemistry: Introduce alkyne tags to the compound for pull-down assays and target identification via MS/MS .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
